2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-8-14(21-23-10)18-15(22)9-24-16-7-6-13(19-20-16)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTLKPVSDOYUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a pyridazine ring, a thioether linkage, and an acetamide group, which collectively contribute to its biological activity. Research has indicated that derivatives of pyridazine compounds often exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.3 g/mol. The compound's structure allows for interactions with biological targets through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thioacetamide moiety may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The bromophenyl group can interact with hydrophobic pockets in proteins, influencing receptor activity.
- DNA/RNA Interaction : The compound may bind to nucleic acids, potentially affecting gene expression and replication processes.
Antimicrobial Activity
Research has demonstrated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, preliminary studies indicate that similar compounds are effective against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound Name | Antimicrobial Activity | Target Organisms |
|---|---|---|
| This compound | Moderate to High | E. coli, S. aureus |
| Related Pyridazine Derivative | High | Bacillus subtilis, Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds structurally similar to this compound have shown cytotoxic effects against cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of several pyridazine derivatives, including the target compound. Results indicated that it exhibited significant inhibition against multiple bacterial strains, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines. The study found that the compound induced cell death in a dose-dependent manner, suggesting a promising avenue for cancer treatment .
Scientific Research Applications
The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide, also known as 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide, is a chemical compound with potential biological activities.
Key Features:
- Molecular Formula:
- Molecular Weight: 428.3 g/mol
- CAS Number: 872694-84-3
The biological activity of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is attributed to its ability to interact with molecular targets, where the bromophenyl group engages with hydrophobic pockets in proteins, and the thioacetamide moiety forms hydrogen bonds with amino acid residues.
Potential Applications:
- Anticancer Activity: Derivatives of pyridazine compounds have demonstrated anticancer properties, with some compounds exhibiting cytotoxic effects against cancer cell lines.
- Antimicrobial Effects: Related thiazole compounds have displayed antibacterial properties, suggesting potential antimicrobial applications for this compound.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide | Pyridazine core with bromophenyl and thioacetamide | Anticancer |
| 4-Bromophenyl Thiazole Derivative | Contains thiazole instead of pyridazine | Antimicrobial |
| N-(4-Bromophenyl)-2-thioacetamide | Lacks chloro and methoxy groups | Anticancer |
Other related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The target compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis based on substituents, biological activity, and physicochemical properties.
Table 1: Key Structural Analogs and Their Properties
*Estimated based on molecular formula (C₁₈H₁₄BrN₃O₂S).
Predicted using analogous compounds.
* Activity reported for structurally similar thiazole derivatives .
Key Differences and Implications
Core Heterocycle: The target compound’s pyridazine core differs from the pyridazinone in FPR2 agonists and the pyrimidine in anticonvulsants . Pyridazine’s electron-deficient nature may enhance π-π stacking in receptor binding compared to pyridazinones.
Substituent Effects :
- The 5-methylisoxazole group in the target compound replaces bulkier aryl groups (e.g., 3-chlorophenyl in ), which may reduce steric hindrance and improve solubility.
- The 4-bromophenyl group is conserved across multiple analogs (e.g., ), suggesting its critical role in hydrophobic interactions or halogen bonding.
Biological Activity Trends: Antimicrobial Activity: Electron-withdrawing groups (e.g., –Br) enhance activity against pathogens like S. aureus and E. coli . The target compound’s bromophenyl and isoxazole groups align with this trend. Receptor Agonism: Pyridazinone derivatives with methoxybenzyl groups show FPR2 selectivity . The target’s isoxazole may shift selectivity toward other targets (e.g., cyclooxygenase or kinase enzymes).
Physicochemical Properties: The target’s logP (~2.8) is comparable to pyridazinone analogs (~3.1), suggesting moderate lipophilicity for membrane penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
